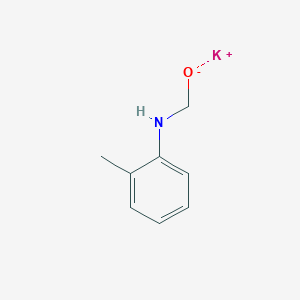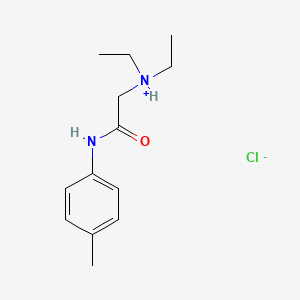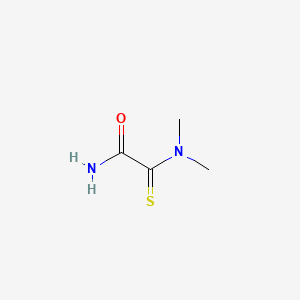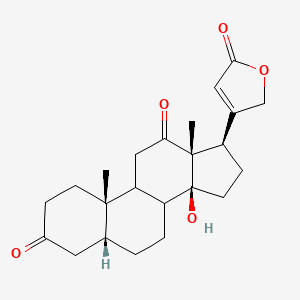
Digoxigenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Digoxigenone is a cardenolide, a type of steroid, which is derived from the hydrolysis of digoxin. It is a naturally occurring compound found in the Digitalis species, such as Digitalis lanata and Digitalis purpurea. This compound is known for its biological activity, particularly its role in cardiac glycosides, which are used to treat heart conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Digoxigenone can be synthesized through the biotransformation of digitoxigenin by Fusarium ciliatum. The process involves the acid hydrolysis of digitoxin, resulting in the formation of digitoxigenin, which is then further transformed into this compound . Another method involves the biotransformation of digoxigenin by Colletotrichum lini AS3.4486, where the conversion reaction is carried out over 72 hours, and the product is isolated by column chromatography .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from Digitalis species. The process includes the hydrolysis of digoxin to obtain digoxigenin, followed by further chemical or enzymatic transformation to produce this compound. The use of microbial transformation methods, such as those involving Fusarium ciliatum and Colletotrichum lini, is also explored for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Digoxigenone undergoes various chemical reactions, including oxidation, reduction, and substitution. The biotransformation of digitoxigenin by Fusarium ciliatum results in the formation of this compound through oxidation at the C-3 position .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include acids for hydrolysis and microbial cultures for biotransformation. The conditions typically involve controlled temperatures and pH levels to facilitate the reactions.
Major Products Formed: The major products formed from the reactions involving this compound include digoxigenin and digitoxigenone. These products are obtained through the oxidation and hydroxylation processes during the biotransformation of digitoxigenin .
Wissenschaftliche Forschungsanwendungen
Digoxigenone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other cardenolides and glycosides. In biology, this compound is studied for its role in cellular processes and enzyme interactions. In medicine, it is explored for its potential therapeutic effects in treating heart conditions, similar to digoxin. Industrially, this compound is used in the production of cardiac glycosides and other related compounds .
Wirkmechanismus
The mechanism of action of digoxigenone involves its interaction with the Na+/K±ATPase enzyme, similar to other cardiac glycosides. By inhibiting this enzyme, this compound increases intracellular sodium levels, which in turn leads to an increase in intracellular calcium levels through the sodium-calcium exchanger. This results in enhanced cardiac contractility and improved heart function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to digoxigenone include digoxigenin, digitoxigenin, and digitoxigenone. These compounds share structural similarities and are derived from the same Digitalis species.
Uniqueness: this compound is unique due to its specific oxidation state and its role as an intermediate in the biosynthesis of other cardenolides. Its distinct chemical structure allows for specific interactions with enzymes and receptors, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
3810-94-4 |
|---|---|
Molekularformel |
C23H30O5 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
(5R,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,4,5,6,7,8,9,11,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12-dione |
InChI |
InChI=1S/C23H30O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14,16-18,27H,3-8,10-12H2,1-2H3/t14-,16-,17?,18?,21+,22+,23+/m1/s1 |
InChI-Schlüssel |
SHRGTLYZJIVTMQ-HAXYUZPQSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C[C@H]1CCC3C2CC(=O)[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C |
Kanonische SMILES |
CC12CCC(=O)CC1CCC3C2CC(=O)C4(C3(CCC4C5=CC(=O)OC5)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


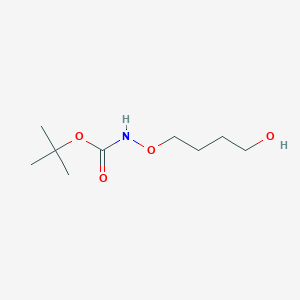
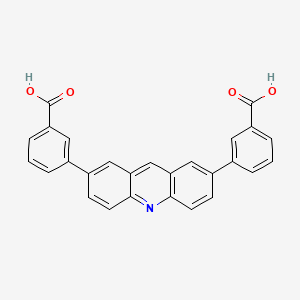
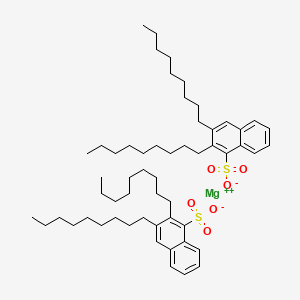
![3,3',6,6'-Tetraethynyl-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B15342908.png)
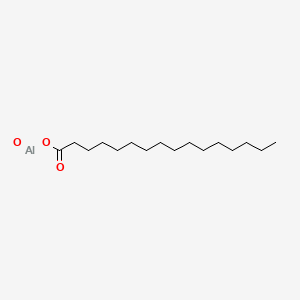
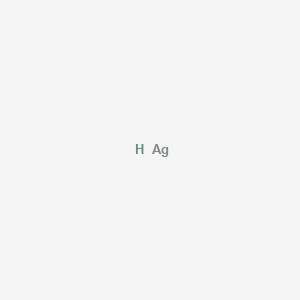
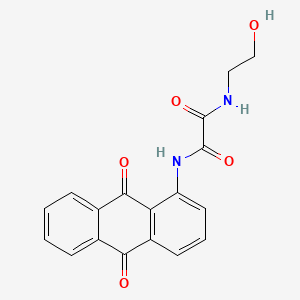
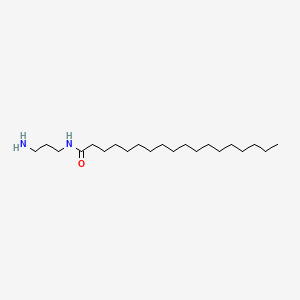
![methyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]-3-[1-(2,2,2-trifluoroacetyl)indol-3-yl]propanoate](/img/structure/B15342937.png)

